calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16776399
InChI: InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2
SMILES:
Molecular Formula: C38H52CaN2O8
Molecular Weight: 704.9 g/mol

calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate

CAS No.:

Cat. No.: VC16776399

Molecular Formula: C38H52CaN2O8

Molecular Weight: 704.9 g/mol

* For research use only. Not for human or veterinary use.

calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate -

Specification

Molecular Formula C38H52CaN2O8
Molecular Weight 704.9 g/mol
IUPAC Name calcium;4-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-2-benzyl-4-oxobutanoate;dihydrate
Standard InChI InChI=1S/2C19H25NO3.Ca.2H2O/c2*21-18(20-12-15-8-4-5-9-16(15)13-20)11-17(19(22)23)10-14-6-2-1-3-7-14;;;/h2*1-3,6-7,15-17H,4-5,8-13H2,(H,22,23);;2*1H2/q;;+2;;/p-2
Standard InChI Key QEVLNUAVAONTEW-UHFFFAOYSA-L
Canonical SMILES C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].C1CCC2CN(CC2C1)C(=O)CC(CC3=CC=CC=C3)C(=O)[O-].O.O.[Ca+2]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

Calcium bis((2S)-4-[(3aR,7aS)-octahydro-1H-isoindol-2-yl]-2-benzyl-4-oxobutanoate) dihydrate (C₃₈H₅₂CaN₂O₈·2H₂O) features a calcium ion coordinated to two deprotonated mitiglinide molecules and two water molecules. The (2S)-configuration at the succinyl moiety and (3aR,7aS)-octahydroisoindole group are critical for binding to sulfonylurea receptor 1 (SUR1) on pancreatic β-cells .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₃₈H₅₂CaN₂O₈·2H₂O
Molecular Weight704.9 g/mol
pKa4.45 (unionized in gastric pH)
SolubilityFreely soluble in ethanol
StabilityHygroscopic; store at 2–8°C

The compound’s mild acidity (pKa 4.45) ensures optimal absorption in the stomach, where it remains unionized . Its crystalline dihydrate form enhances stability during storage, preventing degradation under humid conditions.

Synthesis and Production

Synthetic Pathway

The synthesis involves a multi-step process starting with (S)-2-benzylsuccinic acid (Scheme 1) :

  • Anhydride Formation: (S)-2-benzylsuccinic acid undergoes dehydration with acetic anhydride to form (S)-3-benzyldihydrofuran-2,5-dione.

  • Amidation: Reaction with cis-octahydroisoindole in toluene yields (S)-mitiglinide free acid.

  • Salt Formation: Treatment with calcium chloride in ethanol/water produces the dihydrate salt.

Critical Step: Chiral resolution using (R)-α-methylbenzylamine ensures enantiopurity (>98% (S)-isomer) . Residual (R)-isomers above 2% impair pharmacological activity, necessitating rigorous quality control .

Industrial Scalability

Optimized reaction conditions (40–45°C, toluene solvent) enable high yields (85–90%) with minimal byproducts . The final product is purified via recrystallization from ethanol-water mixtures, achieving >99.5% purity.

Pharmacological Mechanism of Action

Target Engagement

Mitiglinide calcium dihydrate binds to SUR1 subunits of ATP-sensitive K⁺ (Kₐₜₚ) channels, inducing channel closure . Subsequent membrane depolarization opens voltage-gated Ca²⁺ channels, triggering insulin granule exocytosis .

Selectivity and Kinetics

Unlike sulfonylureas, mitiglinide exhibits rapid association/dissociation kinetics (t₁/₂ = 1.2 h), minimizing hypoglycemia risk . Its specificity for pancreatic SUR1 over cardiac (SUR2A) isoforms reduces cardiovascular side effects.

Clinical Applications and Efficacy

Approved Indications

Approved in Japan for postprandial hyperglycemia management, mitiglinide is administered orally (10 mg) before meals. Clinical trials demonstrate a 1.5–2.0% reduction in HbA1c over 12 weeks, comparable to repaglinide but with fewer adverse events .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
Tₘₐₓ0.8–1.2 h
Bioavailability70–75%
Protein Binding98% (albumin)
Elimination RouteHepatic (CYP2C8/9)

The short half-life necessitates frequent dosing (3× daily), driving research into extended-release formulations .

Formulation Development and Innovations

Floating Matrix Tablets

To prolong gastric retention, mitiglinide calcium dihydrate has been encapsulated in hydroxypropyl methylcellulose (HPMC K15M)/sodium alginate matrices .

Table 3: Optimized Formulation (M3)

ComponentFunctionQuantity (mg)
MitiglinideAPI10
HPMC K15MMatrix polymer60
Sodium AlginateSwelling agent30
Sodium BicarbonateGas-forming agent15
Microcrystalline CelluloseFillerq.s. to 150

This formulation achieved:

  • Floating Lag Time: <1 min

  • Drug Release: 90% over 12 h (zero-order kinetics)

  • Gastric Retention: 12 h in radiographic studies .

Research Frontiers and Challenges

Combination Therapies

Ongoing trials explore synergies with metformin, showing additive HbA1c reductions (2.4% vs. monotherapy) .

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